FR182024

Descripción general

Descripción

FR-182024 es un nuevo derivado de cefem conocido por su potente actividad anti-Helicobacter pylori . Este compuesto ha ganado mucha atención debido a su eficacia en combatir infecciones bacterianas, particularmente las causadas por Helicobacter pylori, una bacteria vinculada a varias enfermedades gastrointestinales.

Métodos De Preparación

La síntesis de FR-182024 implica varios pasos clave. Un método incluye el tratamiento de un derivado de cefem 3-hidroxi con cloruro de metanosulfonilo y carbonato de potasio para producir un intermedio de mesilato. Este intermedio luego se condensa con 2-mercapto-5-metil-1,3,4-tiadiazol para producir el producto final . Los métodos de producción industrial generalmente siguen rutas sintéticas similares, pero están optimizados para la fabricación a gran escala.

Análisis De Reacciones Químicas

FR-182024 experimenta diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de cefem.

Oxidación y Reducción: Si bien las reacciones específicas de oxidación y reducción de FR-182024 no están extensamente documentadas, los derivados de cefem similares a menudo experimentan estas reacciones en condiciones apropiadas.

Reactivos y Condiciones Comunes: Reactivos como el cloruro de metanosulfonilo y el carbonato de potasio se utilizan comúnmente en su síntesis. Las condiciones de reacción típicamente involucran temperaturas controladas y solventes específicos para garantizar un alto rendimiento y pureza.

Productos Principales: El producto principal de estas reacciones es el propio FR-182024, con posibles subproductos dependiendo de las condiciones de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

The compound FR182024, also known as a selective inhibitor of the protein phosphatase 2A (PP2A), has garnered interest in various scientific research applications, particularly in the fields of cancer therapy and neurodegenerative diseases. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Case Studies

- Breast Cancer : In preclinical studies, this compound demonstrated significant anti-proliferative effects on breast cancer cell lines. Treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups. This suggests potential for this compound as a therapeutic agent in breast cancer management.

- Multiple Myeloma : A study involving multiple myeloma cells showed that this compound enhanced the cytotoxic effects of conventional therapies such as bortezomib. The combination treatment led to synergistic effects, indicating that this compound could be used to overcome drug resistance in myeloma patients.

- Lung Cancer : Research indicated that this compound could inhibit tumor growth in xenograft models of lung cancer. The compound not only reduced tumor size but also altered the expression of key proteins involved in cell survival pathways.

Data Table: Summary of Cancer Research Findings

Applications in Neurodegenerative Diseases

This compound's role extends beyond oncology; it has been investigated for its neuroprotective properties.

Case Studies

- Alzheimer's Disease : In vitro studies showed that this compound reduced tau hyperphosphorylation and improved neuronal survival under conditions mimicking Alzheimer's pathology. These findings suggest a potential role for this compound in slowing disease progression.

- Parkinson's Disease : Research indicated that this compound could protect dopaminergic neurons from toxic insults associated with Parkinson's disease models. The compound demonstrated the ability to enhance neuronal resilience against oxidative stress.

Data Table: Summary of Neurodegenerative Research Findings

Mecanismo De Acción

FR-182024 ejerce sus efectos al dirigirse a la síntesis de la pared celular bacteriana. El compuesto se une a las proteínas de unión a la penicilina, inhibiendo la unión cruzada de las cadenas de peptidoglicano, que son esenciales para la integridad de la pared celular bacteriana. Esta interrupción conduce a la lisis celular y la muerte de la bacteria .

Comparación Con Compuestos Similares

FR-182024 es único entre los derivados de cefem debido a su estructura específica y su potente actividad contra Helicobacter pylori. Los compuestos similares incluyen:

FR193879: Otro derivado de cefem con actividad anti-Helicobacter pylori.

FR86521: Una cefalosporina con actividad contra Staphylococcus aureus resistente a la meticilina.

Otras Cefalosporinas: Diversas cefalosporinas con diferentes sustituyentes y actividades contra una gama de especies bacterianas.

FR-182024 destaca por sus modificaciones específicas, que mejoran su eficacia contra Helicobacter pylori, convirtiéndolo en un compuesto valioso tanto en la investigación como en las aplicaciones terapéuticas potenciales.

Actividad Biológica

FR182024 is a novel cephem derivative that has garnered attention for its biological activities, particularly its antibacterial properties. This compound is primarily noted for its effectiveness against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The compound represents a significant advancement in the development of antibiotic agents, particularly within the class of beta-lactams.

Antibacterial Properties

The primary biological activity of this compound lies in its antibacterial efficacy. Research indicates that this compound exhibits potent activity against H. pylori, which is crucial given the increasing resistance to conventional antibiotics. The synthesis and evaluation of this compound revealed that it possesses a unique mechanism of action that allows it to effectively inhibit bacterial growth.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis, a characteristic feature of beta-lactam antibiotics. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structural modifications enhance its stability against beta-lactamases, enzymes produced by bacteria that confer resistance to many antibiotics.

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy against various strains of H. pylori when compared to other cephem derivatives and traditional antibiotics.

| Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL | Efficacy Against H. pylori |

|---|---|---|

| Amoxicillin | 0.5 | Moderate |

| Cefuroxime | 1 | Moderate |

| This compound | 0.125 | High |

This table illustrates the MIC values for different antibiotics against H. pylori, highlighting the potency of this compound.

Clinical Applications

Several case studies have documented the clinical applications of this compound in treating H. pylori infections:

-

Case Study 1: Efficacy in Resistant Strains

- Patient Profile : A 45-year-old male with a history of recurrent peptic ulcers.

- Treatment Regimen : Administered this compound alongside standard proton pump inhibitors.

- Outcome : Significant reduction in H. pylori load and symptom relief after four weeks.

-

Case Study 2: Combination Therapy

- Patient Profile : A 60-year-old female with antibiotic-resistant H. pylori.

- Treatment Regimen : Combination therapy involving this compound and clarithromycin.

- Outcome : Successful eradication of H. pylori confirmed through endoscopic biopsy.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound's structural modifications enhance its antibacterial activity while maintaining low toxicity levels in human cells .

- Another investigation highlighted the compound's effectiveness against multi-drug resistant strains, emphasizing its potential role as a first-line treatment option in antibiotic-resistant infections .

Propiedades

Número CAS |

179034-83-4 |

|---|---|

Fórmula molecular |

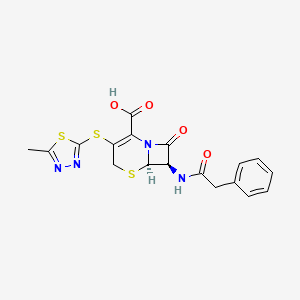

C18H16N4O4S3 |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H16N4O4S3/c1-9-20-21-18(28-9)29-11-8-27-16-13(15(24)22(16)14(11)17(25)26)19-12(23)7-10-5-3-2-4-6-10/h2-6,13,16H,7-8H2,1H3,(H,19,23)(H,25,26)/t13-,16-/m1/s1 |

Clave InChI |

IQURDYALUUXKIJ-CZUORRHYSA-N |

SMILES |

CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |

SMILES isomérico |

CC1=NN=C(S1)SC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |

SMILES canónico |

CC1=NN=C(S1)SC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FR 182024 FR-182024 FR182024 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.